molecular formula C11H14N2OS B15355919 N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B15355919
M. Wt: 222.31 g/mol
InChI Key: LVPHYSJPOJNIBH-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-methoxybenzylamine with thiazolidine-2-thiol under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine derivative, which is then further processed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

  • Substitution: Substitution reactions at the thiazole ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole-2-one derivatives.

  • Reduction Products: Thiazolidine derivatives.

  • Substitution Products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

  • Biology: It has shown biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is similar to other thiazole derivatives, such as:

  • Thiazolidine-2-thione

  • 2-Methoxybenzylamine

  • Thiazole-2-one

Uniqueness: What sets this compound apart from other thiazole derivatives is its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.

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Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-14-10-5-3-2-4-9(10)8-13-11-12-6-7-15-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

LVPHYSJPOJNIBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NCCS2

Origin of Product

United States

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